2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid
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Overview
Description
2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C7H12O3S. . This compound is of interest due to its unique structure, which includes a tetrahydrofuran ring and a sulfanyl group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid typically involves the reaction of tetrahydrofuran-2-methanethiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the tetrahydrofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the tetrahydrofuran ring.
Scientific Research Applications
2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can act as a chelating agent, binding to metal ions and influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
Thioglycolic acid: Similar structure but lacks the tetrahydrofuran ring.
Cysteine: Contains a sulfanyl group but has an amino acid structure.
Mercaptoacetic acid: Similar to thioglycolic acid but with a different functional group arrangement.
Uniqueness
2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
2-(oxolan-2-ylmethylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c8-7(9)5-11-4-6-2-1-3-10-6/h6H,1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLXXYLWKORWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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